molecular formula C12H9N7O3S B2697073 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396815-70-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2697073
CAS RN: 1396815-70-5
M. Wt: 331.31
InChI Key: KWIXSWQKVOUGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H9N7O3S and its molecular weight is 331.31. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Compounds featuring substituted isosteres of pyridine and pyrazine, similar to the core structure of the chemical , have been investigated for their antimycobacterial activities. Studies have shown that these compounds, when synthesized with specific substituents, exhibit significant activity against Mycobacterium tuberculosis. The research aimed to improve cellular permeability and bioavailability by modifying the lipophilicity of these molecules, potentially leading to new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Photosynthetic Electron Transport Inhibitors

Research on pyrazole derivatives, including structures akin to the query compound, has demonstrated their ability to act as potent inhibitors of photosynthetic electron transport. This inhibitory activity is crucial for the development of new herbicides, as it allows for the selective targeting of weed species without affecting the crops. The molecular modeling studies conducted as part of this research have provided insights into the structural determinants of activity, highlighting the importance of electrostatic properties in the inhibition process (Vicentini et al., 2005).

Synthesis of Novel Derivatives

The synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety demonstrates the versatility of these heterocyclic frameworks in medicinal chemistry. Such compounds have been explored for their potential biological activities, including antimicrobial and anticancer properties. This research underscores the importance of heterocyclic compounds in the development of new therapeutic agents, offering a foundation for future drug discovery and development efforts (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Antiviral Activity

The search for new antiviral agents has led to the exploration of benzamide-based 5-aminopyrazoles and their fused heterocycles, which have shown remarkable activity against the avian influenza virus (H5N1). This research highlights the potential of such compounds in the development of new antiviral drugs, particularly those targeting influenza viruses, which remain a significant threat to public health worldwide (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O3S/c1-6-18-19-12(23-6)17-10(21)8-5-22-11(15-8)16-9(20)7-4-13-2-3-14-7/h2-5H,1H3,(H,15,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIXSWQKVOUGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.